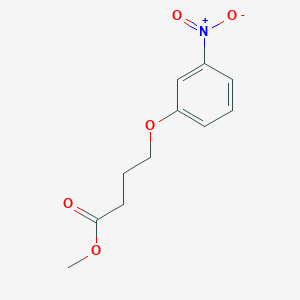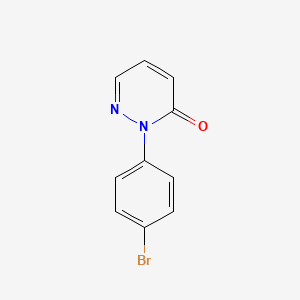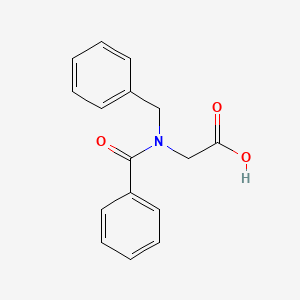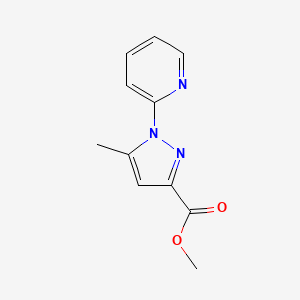
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N,N-dimethyl-1,3-propanediamine (CYCLAM) is an organic compound with a wide range of applications in science and industry. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in the production of polyurethanes and epoxy resins. CYCLAM is a versatile compound with many potential applications in biological and medicinal research.
Mechanism of Action
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is an organic compound with a unique structure that enables it to bind to metal ions. The compound contains two nitrogen atoms and four cyclohexyl groups, which allow it to bind to metal ions in a variety of ways. The binding of N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine to metal ions is reversible, and can be used to control the rate of reaction in chemical processes.
Biochemical and Physiological Effects
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is used in a variety of biochemical and physiological studies. It has been used to study the effects of metal ions on the activity of enzymes, and to study the effects of metal ions on the structure and function of proteins. It has also been used to study the effects of metal ions on the structure and function of DNA.
Advantages and Limitations for Lab Experiments
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is available in a variety of forms, including liquid, solid, and powder. It is also easy to work with, and can be used in a variety of laboratory techniques. The main limitation of N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine is that it is a relatively unstable compound, and can degrade over time.
Future Directions
Given its wide range of applications in science and industry, there are many potential future directions for N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine. These include further research into its use as a reagent in organic synthesis, its use as a ligand in coordination chemistry, and its use in the production of polyurethanes and epoxy resins. Other potential future directions include further research into its use as a chelating agent, its use as a catalyst in the preparation of polymers and inorganic compounds, and its use in the study of the effects of metal ions on the structure and function of proteins and DNA.
Synthesis Methods
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine can be synthesized by a number of different methods. The most common method is the reaction of cyclohexanol with dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 50-100°C for several hours, and yields a product with a purity of up to 99%.
Scientific Research Applications
N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in the production of polyurethanes and epoxy resins. It is also used as a chelating agent in the synthesis of organic compounds, and as a catalyst in the preparation of polymers and inorganic compounds.
properties
IUPAC Name |
N-cyclohexyl-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJGWGDUZPHZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991657 |
Source


|
| Record name | N~3~-Cyclohexyl-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71326-18-6 |
Source


|
| Record name | N'-Cyclohexyl-N,N-dimethyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071326186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~3~-Cyclohexyl-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)

![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)







